4-Cyclohexene-1,2-diol, 3,6-bis(phenylmethoxy)-, (1S,2S,3S,6S)-
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Overview
Description
4-Cyclohexene-1,2-diol, 3,6-bis(phenylmethoxy)-, (1S,2S,3S,6S)- is a chemical compound with the molecular formula C20H22O4 and a molecular weight of 326.39 g/mol . This compound is characterized by its cyclohexene ring structure with two hydroxyl groups and two phenylmethoxy groups attached at specific positions. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 4-Cyclohexene-1,2-diol, 3,6-bis(phenylmethoxy)-, (1S,2S,3S,6S)- involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with cyclohexene as the starting material.
Hydroxylation: Cyclohexene undergoes hydroxylation to introduce hydroxyl groups at the 1 and 2 positions.
Protection: The hydroxyl groups are protected using phenylmethoxy groups to prevent unwanted reactions during subsequent steps.
Chemical Reactions Analysis
4-Cyclohexene-1,2-diol, 3,6-bis(phenylmethoxy)-, (1S,2S,3S,6S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The phenylmethoxy groups can be substituted with other functional groups using reagents such as halogens or nucleophiles.
Scientific Research Applications
4-Cyclohexene-1,2-diol, 3,6-bis(phenylmethoxy)-, (1S,2S,3S,6S)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Cyclohexene-1,2-diol, 3,6-bis(phenylmethoxy)-, (1S,2S,3S,6S)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its phenylmethoxy groups play a crucial role in its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
4-Cyclohexene-1,2-diol, 3,6-bis(phenylmethoxy)-, (1S,2S,3S,6S)- can be compared with similar compounds such as:
4-Cyclohexene-1,2-diol: Lacks the phenylmethoxy groups, resulting in different chemical properties and reactivity.
Cyclohexane-1,2-diol: Saturated version of the compound, with different reactivity and applications.
4-Cyclohexene-1,2-diol, 3,6-bis(methoxy)-: Similar structure but with methoxy groups instead of phenylmethoxy, leading to variations in chemical behavior.
Properties
CAS No. |
391201-70-0 |
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Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(1S,2S,3S,6S)-3,6-bis(phenylmethoxy)cyclohex-4-ene-1,2-diol |
InChI |
InChI=1S/C20H22O4/c21-19-17(23-13-15-7-3-1-4-8-15)11-12-18(20(19)22)24-14-16-9-5-2-6-10-16/h1-12,17-22H,13-14H2/t17-,18-,19+,20+/m0/s1 |
InChI Key |
HEAOJLZDFTYKHK-VNTMZGSJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2C=C[C@@H]([C@H]([C@@H]2O)O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2C=CC(C(C2O)O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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